![molecular formula C11H12O4 B1398001 3-Allyloxy-5-hydroxybenzoic acid methyl ester CAS No. 268750-52-3](/img/structure/B1398001.png)
3-Allyloxy-5-hydroxybenzoic acid methyl ester
Overview
Description
3-Allyloxy-5-hydroxybenzoic acid methyl ester is a versatile chemical compound with immense potential in scientific research. It exhibits a unique combination of properties, making it suitable for various applications such as drug synthesis, polymer modification, and organic chemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyloxy-5-hydroxybenzoic acid methyl ester typically involves the esterification of 3-Allyloxy-5-hydroxybenzoic acid. This process can be achieved through various methods, including Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the use of methylating agents like diazomethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Allyloxy-5-hydroxybenzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The allyloxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Agricultural Applications
1.1 Plant Defense Elicitor
AHBME has been studied for its role as a synthetic elicitor that can enhance plant defense mechanisms against pathogens. Research indicates that compounds similar to AHBME can trigger systemic acquired resistance (SAR) in plants, leading to increased resilience against diseases.
- Case Study : A study published in PubMed Central demonstrated the effectiveness of synthetic elicitors like AHBME in inducing defense responses in Arabidopsis thaliana against Pseudomonas syringae. The results showed that foliar application of AHBME at concentrations around 300 µM significantly improved disease resistance compared to untreated controls .
Compound | Plant Model | Pathogen | Application Method | Concentration |
---|---|---|---|---|
AHBME | Arabidopsis thaliana | Pseudomonas syringae | Foliar spray | 300 µM |
BTH | Arabidopsis thaliana | Pseudomonas syringae | Foliar spray | 300 µM |
1.2 Biopesticide Development
The properties of AHBME as a biopesticide are under investigation due to its potential to reduce reliance on chemical pesticides. Its ability to modulate plant immune responses suggests it could serve as an environmentally friendly alternative.
- Research Insight : Recent advancements in combinatorial chemistry have led to the discovery of various synthetic elicitors, including derivatives of AHBME, which exhibit lower phytotoxicity and higher efficacy than traditional pesticides .
Medicinal Chemistry Applications
2.1 Anti-inflammatory Properties
AHBME has been evaluated for its anti-inflammatory effects, which could have implications for treating various inflammatory diseases. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines.
- Case Study : In vitro studies indicated that AHBME demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting its potential as an anti-inflammatory agent .
Activity | Cell Type | Cytokine Inhibition | Concentration Tested |
---|---|---|---|
Anti-inflammatory | Macrophages | TNF-alpha | 50 µM |
2.2 Antioxidant Activity
The antioxidant properties of AHBME have also been explored, indicating potential applications in preventing oxidative stress-related diseases.
- Research Insight : The compound has shown promise in scavenging free radicals in various assays, which is crucial for developing nutraceuticals aimed at reducing oxidative stress .
Synthesis and Chemical Properties
AHBME can be synthesized through various methods, including esterification reactions involving allyl alcohol and 5-hydroxybenzoic acid derivatives.
Mechanism of Action
The mechanism by which 3-Allyloxy-5-hydroxybenzoic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzoic acid methyl ester
- 3-Allyloxybenzoic acid methyl ester
- 5-Hydroxybenzoic acid methyl ester
Uniqueness
3-Allyloxy-5-hydroxybenzoic acid methyl ester stands out due to its unique combination of allyloxy and hydroxy functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Biological Activity
3-Allyloxy-5-hydroxybenzoic acid methyl ester (CAS No. 268750-52-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is an ester derivative of hydroxybenzoic acid, characterized by the presence of both allyloxy and hydroxy functional groups. Its molecular structure contributes to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The compound's hydroxyl group can participate in hydrogen bonding, enhancing its binding affinity to target enzymes or receptors.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants neutralize free radicals, reducing oxidative stress in cells.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Case Studies
- Antioxidant Effects in Cellular Models : A study evaluated the antioxidant capacity of various hydroxybenzoic acid derivatives, including this compound, using the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated that this compound significantly reduced ferric ions, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .
- Antimicrobial Efficacy : In a series of experiments assessing the antimicrobial properties of several phenolic compounds, this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Properties
IUPAC Name |
methyl 3-hydroxy-5-prop-2-enoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h3,5-7,12H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPGZQRXYGXXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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